N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide
Description
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-5-6-16(22)20-14-7-9-15(10-8-14)25(23,24)21-17-18-12-11-13(2)19-17/h7-12H,3-6H2,1-2H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJQSTYBTYUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks:
- Hexanoyl chloride (for the amide formation).
- 4-Aminobenzenesulfonyl chloride (for the sulfonamide linkage).
- 4-Methylpyrimidin-2-amine (for the heterocyclic sulfamoyl group).
Key intermediates include:
- 4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline
- N-(4-Sulfamoylphenyl)hexanamide
Synthetic Methodologies
Stepwise Sulfonamide Formation Followed by Acylation
Synthesis of 4-Methylpyrimidin-2-amine
4-Methylpyrimidin-2-amine is synthesized via cyclocondensation of ethyl acetoacetate with guanidine carbonate under basic conditions. The reaction proceeds at 120–140°C in ethanol, yielding the pyrimidine core.
Sulfonation of 4-Aminobenzenesulfonyl Chloride
Chlorosulfonation of acetanilide followed by hydrolysis generates 4-aminobenzenesulfonyl chloride. Reacting this intermediate with 4-methylpyrimidin-2-amine in anhydrous dichloromethane (DCM) at 0°C forms 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)aniline.
Reaction Conditions :
Acylation with Hexanoyl Chloride
The aniline intermediate is acylated using hexanoyl chloride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). The product is purified via silica gel chromatography (DCM:MeOH = 50:1).
Reaction Conditions :
One-Pot Sulfonamide-Acylation Strategy
A streamlined approach involves simultaneous sulfonylation and acylation. 4-Aminobenzenesulfonyl chloride is reacted with 4-methylpyrimidin-2-amine and hexanoyl chloride in a single pot using DCM as the solvent. This method reduces purification steps but requires precise stoichiometric control.
Key Parameters :
Comparative Analysis of Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Yield | 51% | 58% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 12 h | 8 h |
| Purification Complexity | High (2 steps) | Moderate (1 step) |
Critical Optimization Parameters
Solvent Selection
Temperature Control
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group is believed to play a crucial role in its binding affinity and inhibitory activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares a core structure with several sulfonamide-containing derivatives. Key analogs include:
Table 1: Structural Comparison of Sulfamoylphenyl-Based Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : The hexanamide chain in the target compound may confer higher lipophilicity compared to shorter-chain analogs (e.g., propanamide in ), impacting membrane permeability.
- Stability : Higher melting points (e.g., 168–173°C in ) correlate with rigid aromatic substituents, whereas flexible chains (e.g., hexanamide) may reduce crystallinity.
- Synthetic Accessibility : Yields for structurally complex analogs (e.g., pyrrolo[2,3-d]pyrimidine derivatives) are lower (~38%), likely due to multi-step syntheses .
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide, also known by its CAS number 364624-04-4, is a synthetic organic compound notable for its complex structure, which includes a pyrimidine ring, a sulfamoyl group, and a hexanamide chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article aims to explore the biological activity of this compound by reviewing relevant studies, mechanisms of action, and potential applications.
Molecular Formula
The molecular formula of this compound is with a molecular weight of 362.45 g/mol.
Structural Characteristics
The compound features:
- Pyrimidine ring : Contributes to the compound's biological activity.
- Sulfamoyl group : Enhances binding affinity to molecular targets.
- Hexanamide chain : Provides structural stability and influences pharmacokinetics.
This compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.
Research Findings
- Anti-inflammatory Activity : In vitro studies have shown that this compound significantly inhibits the production of inflammatory cytokines in cultured macrophages. The compound demonstrated IC50 values comparable to established anti-inflammatory agents like ibuprofen and celecoxib.
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit various enzymes related to inflammatory pathways. For example, it was found to inhibit lipoxygenase activity, further supporting its role as an anti-inflammatory agent.
- Receptor Binding Assays : Binding studies indicate that this compound interacts with specific receptors involved in pain and inflammation signaling pathways, suggesting potential analgesic properties.
Case Studies
A recent study investigated the efficacy of this compound in an animal model of rheumatoid arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to controls treated with placebo. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide | Structure | Anti-inflammatory |
| N-[4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl]acetamide | Structure | Enzyme inhibition |
| N-[4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide | Structure | Potential anti-cancer |
Uniqueness
This compound is unique due to its specific combination of functional groups that confer distinct chemical properties and biological activities not found in similar compounds.
Q & A
Basic Research Questions
Q. What are the key structural features of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide, and how do they influence reactivity?
- Answer : The compound contains a pyrimidine ring (4-methyl-substituted), a sulfamoyl linker, and a hexanamide chain. The sulfamoyl group enables hydrogen bonding with biological targets, while the hexanamide chain contributes to lipophilicity, affecting membrane permeability. Structural confirmation via NMR and IR spectroscopy is critical, with specific peaks for sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
Q. What synthetic routes are validated for this compound?
- Answer : A common method involves coupling 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline with hexanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization (temperature: 0–25°C, time: 12–24 hours) ensures >70% yield. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize its stability under experimental conditions?
- Answer : Stability assays in buffers (pH 2–9) and solvents (DMSO, ethanol) are essential. For example, the compound degrades at pH <3 due to sulfonamide hydrolysis. Store at –20°C in anhydrous DMSO to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Answer : Systematically modify substituents:
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation steps:
- Replicate assays in ≥3 independent studies.
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzyme kinetics).
- Purity reassessment via LC-MS (mass accuracy <2 ppm) .
Q. How can computational methods predict interactions with biological targets?
- Answer : Use molecular docking (AutoDock Vina) with a hybrid scoring function to assess binding to enzymes like urease or kinases. Key parameters:
- Grid box size: 25 ų centered on the active site.
- Exhaustiveness: 20 for accuracy.
Post-docking analysis (e.g., LigPlot+) identifies critical interactions (e.g., hydrogen bonds with Arg439 of urease) .
Methodological Considerations
Q. What experimental controls are mandatory for pharmacological assays?
- Answer : Include:
- Positive controls (e.g., acetohydroxamic acid for urease inhibition).
- Solvent controls (e.g., DMSO ≤0.1% v/v).
- Cell viability controls (MTT assay) for cytotoxicity studies .
Q. How to address low yields in scaled-up synthesis?
- Answer : Optimize stoichiometry (1.2:1 molar ratio of hexanoyl chloride to aniline derivative) and use slow addition of reagents to minimize side reactions. Recrystallization in ethyl acetate/hexane (3:1) improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
